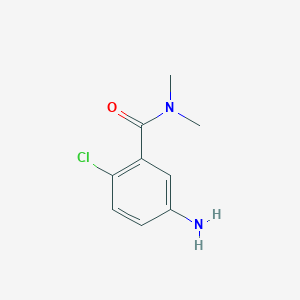

5-amino-2-chloro-N,N-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-2-chloro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H11ClN2O. It is a key intermediate in the synthesis of various pesticides and pharmaceuticals . This compound is known for its role in the production of anthranilamide insecticides, such as chlorantraniliprole and cyantraniliprole .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-chloro-N,N-dimethylbenzamide involves several steps:

Oxidation: Benzoic acid is generated under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate.

Substitution: Chlorine gas is used to generate 3,5-dichlorobenzoic acid.

Methyl Substitution: A Grignard reagent is used to substitute the 5-chlorine with a methyl group, forming 3-methyl-5-chlorobenzoic acid.

Nitro Substitution: Nitric acid and concentrated sulfuric acid catalyze the formation of 2-nitro-3-methyl-5-chlorobenzoic acid.

Reduction: Catalytic hydrogenation reduces the nitro group to an amino group.

Amidation: The intermediate reacts with methylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar steps as described above, with optimizations for yield and purity. The process is designed to be efficient and cost-effective, ensuring high production rates and minimal by-products .

Analyse Des Réactions Chimiques

Types of Reactions

5-amino-2-chloro-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The compound can undergo substitution reactions, such as the replacement of chlorine with other functional groups.

Common Reagents and Conditions

Oxidation: N-hydroxyphthalimide and cobalt acetylacetonate are common catalysts.

Reduction: Catalytic hydrogenation is typically used for reduction reactions.

Substitution: Grignard reagents and chlorine gas are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzamides and derivatives used in the synthesis of pesticides and pharmaceuticals .

Applications De Recherche Scientifique

5-amino-2-chloro-N,N-dimethylbenzamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of 5-amino-2-chloro-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For example, in the case of anthranilamide insecticides, the compound targets ryanodine receptors in insects, disrupting calcium ion regulation and leading to paralysis and death . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-amino-5-chloro-N,N-dimethylbenzamide

- 2-amino-5-chloro-3-methylbenzamide

- 2-amino-5-chloro-3,N-dimethylbenzamide

Uniqueness

5-amino-2-chloro-N,N-dimethylbenzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable as an intermediate in the synthesis of specific insecticides and pharmaceuticals .

Activité Biologique

5-amino-2-chloro-N,N-dimethylbenzamide (CAS Number: 946691-01-6) is an organic compound with a significant role in various biological and chemical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic implications, supported by relevant research findings and case studies.

- Molecular Formula : C₉H₁₁ClN₂O

- Molecular Weight : 188.65 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly in the context of insecticidal properties. It functions as an intermediate in the synthesis of anthranilic diamide insecticides, which act on ryanodine receptors in insects. This interaction disrupts calcium ion regulation, leading to paralysis and eventual death of the insect .

Biological Activity Summary

Insecticidal Efficacy

Research has demonstrated that compounds similar to this compound exhibit potent insecticidal activity. For instance, anthranilic diamides have been shown to effectively control a variety of agricultural pests by binding to insect ryanodine receptors .

A study highlighted the efficacy of these compounds against common pests such as aphids and beetles, showcasing a significant reduction in pest populations when treated with formulations containing this compound .

Case Studies

-

Case Study on Toxicity :

An observational study reported severe liver injury associated with exposure to a related compound (2-amino-5-chloro-N,N-dimethylbenzamide), indicating potential toxicological concerns that warrant further investigation into the safety profile of similar compounds like this compound . -

Environmental Impact Assessment :

The Environmental Protection Agency (EPA) conducted assessments on the environmental fate of related insecticides, indicating that while these compounds are effective against target pests, they also pose risks to non-target species such as bees and aquatic organisms .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Insecticidal; potential therapeutic applications |

| 2-amino-5-chloro-N,N-dimethylbenzamide | Structure | Similar insecticidal properties; noted toxicity issues |

| 3-amino-2-chloro-N,N-dimethylbenzamide | - | Under research for similar applications |

Propriétés

IUPAC Name |

5-amino-2-chloro-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLLGMRFFXTLQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588613 |

Source

|

| Record name | 5-Amino-2-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946691-01-6 |

Source

|

| Record name | 5-Amino-2-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.